1-(2-Hexyldecyl) dihydrogen benzene-1,2,4-tricarboxylate
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Overview
Description
1-(2-Hexyldecyl) dihydrogen benzene-1,2,4-tricarboxylate is a chemical compound with the molecular formula C25H38O6. It is known for its unique structure, which includes a benzene ring substituted with three carboxylate groups and a long alkyl chain. This compound has various applications in scientific research and industry due to its distinctive chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Hexyldecyl) dihydrogen benzene-1,2,4-tricarboxylate typically involves the esterification of benzene-1,2,4-tricarboxylic acid with 2-hexyldecanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques ensures the consistent quality of the compound.
Chemical Reactions Analysis
Types of Reactions
1-(2-Hexyldecyl) dihydrogen benzene-1,2,4-tricarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The benzene ring can undergo electrophilic substitution reactions, leading to the formation of different derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often involve reagents like halogens (Cl2, Br2) and nitrating agents (HNO3/H2SO4)
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and various substituted benzene derivatives .
Scientific Research Applications
1-(2-Hexyldecyl) dihydrogen benzene-1,2,4-tricarboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including drug delivery systems.
Industry: It is used in the production of specialty chemicals, coatings, and materials with specific properties
Mechanism of Action
The mechanism of action of 1-(2-Hexyldecyl) dihydrogen benzene-1,2,4-tricarboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound’s long alkyl chain and carboxylate groups enable it to interact with hydrophobic and hydrophilic regions of biomolecules, affecting their function and activity. These interactions can modulate various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Hexyldecyl) benzene-1,2,3-tricarboxylate
- 1-(2-Hexyldecyl) benzene-1,3,5-tricarboxylate
- 1-(2-Hexyldecyl) benzene-1,2,4-tricarboxylate
Uniqueness
1-(2-Hexyldecyl) dihydrogen benzene-1,2,4-tricarboxylate is unique due to its specific substitution pattern on the benzene ring and the presence of a long alkyl chain. This structure imparts distinct chemical and physical properties, making it suitable for specialized applications in research and industry .
Properties
CAS No. |
85006-02-6 |
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Molecular Formula |
C25H38O6 |
Molecular Weight |
434.6 g/mol |
IUPAC Name |
4-(2-hexyldecoxycarbonyl)benzene-1,3-dicarboxylic acid |
InChI |
InChI=1S/C25H38O6/c1-3-5-7-9-10-12-14-19(13-11-8-6-4-2)18-31-25(30)21-16-15-20(23(26)27)17-22(21)24(28)29/h15-17,19H,3-14,18H2,1-2H3,(H,26,27)(H,28,29) |
InChI Key |
JHHSPLUROVWAPW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(CCCCCC)COC(=O)C1=C(C=C(C=C1)C(=O)O)C(=O)O |
Origin of Product |
United States |
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